7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine
Description
Properties
CAS No. |
147090-26-4 |
|---|---|
Molecular Formula |
C29H27N |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
7-ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine |
InChI |
InChI=1S/C29H27N/c1-4-22-9-15-28-23(17-22)18-24-19-27(14-16-29(24)28)30(25-10-5-20(2)6-11-25)26-12-7-21(3)8-13-26/h5-17,19H,4,18H2,1-3H3 |
InChI Key |
IQCQELKGSFHXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” typically involves multi-step organic reactions. One common method includes:
Starting Material: Fluorene
Step 1: Alkylation of fluorene to introduce the ethyl group at the 7th position.
Step 2: Amination reaction to introduce the amine group at the 2nd position.
Step 3: Substitution reaction to attach the 4-methylphenyl groups to the nitrogen atom.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in studying biological interactions and pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Fluorene Derivatives
Key Observations :
- Ethyl vs. Methyl Substitution : The ethyl group at the 7-position in the target compound likely improves solubility compared to 9,9-dimethyl derivatives (e.g., CAS 426-550-5) but may reduce thermal stability due to increased alkyl chain flexibility .
- Amine Substituents : N,N-bis(4-methylphenyl) groups are common in HTMs (e.g., TAPC ) due to their electron-donating nature and ability to form stable amorphous films. Replacing these with diphenyl groups (as in ) reduces steric hindrance but may compromise film uniformity.
Performance in Organic Electronics
- TAPC (4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline]) : A benchmark HTM with a high glass transition temperature (Tg ~ 130°C) and hole mobility (~10<sup>−3</sup> cm<sup>2</sup>/V·s). The cyclohexylidene bridge enhances molecular planarity, outperforming fluorene-based analogs in device stability .
- BMA-1T (4,4'-(2,5-Thiophenediyl)bis[N,N-bis(4-methylphenyl)benzenamine]) : Incorporates a thiophene linker, enabling redshifted absorption and improved charge transport in perovskite solar cells (PCE > 18%) .
- Target Compound : While direct device data are unavailable, analogous fluorene-amines (e.g., CzFA in ) achieve current efficiencies >27 cd/A in OLEDs. Ethyl substitution may reduce aggregation-induced quenching compared to methyl derivatives .
Biological Activity
7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine is a compound belonging to the fluorenamine class, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
The compound features a fluoren-2-amine core with ethyl and bis(4-methylphenyl) substituents, contributing to its unique properties. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of fluorenamines exhibit significant antimicrobial properties. For instance, compounds derived from 9H-fluorene have been tested against multidrug-resistant bacterial strains.
Table 1: Antimicrobial Activity of Fluorenamine Derivatives
| Compound | Bacteria Tested | Zone of Inhibition (mm) | Reference Drug |
|---|---|---|---|
| 7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine | Staphylococcus aureus | 10 | Vancomycin |
| Escherichia coli | 8 | Gentamicin | |
| Pseudomonas aeruginosa | 7 | Gentamicin |
In a study evaluating various fluorene derivatives, it was found that some exhibited comparable or superior antimicrobial activity against Staphylococcus aureus compared to reference drugs like vancomycin .
Anticancer Activity
The anticancer potential of 7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine has been explored through various in vitro assays. The compound's mechanism of action appears to involve the inhibition of critical enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on several cancer cell lines, including human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231). The results indicated that:
- A549 Cell Line : The compound showed a significant decrease in cell viability at concentrations above 10 µM.
- MDA-MB-231 Cell Line : Similar effects were observed, with IC50 values indicating effective cytotoxicity.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 | 15 | Taxol |
| MDA-MB-231 | 12 | Doxorubicin |
These findings suggest that the compound has promising anticancer properties, potentially making it a candidate for further development .
The biological activity of 7-Ethyl-N,N-bis(4-methylphenyl)-9H-fluoren-2-amine can be attributed to its interaction with key biological targets. Molecular docking studies reveal that this compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis, thereby disrupting DNA replication in cancer cells . This inhibition is crucial for both antimicrobial and anticancer applications, as it leads to cell death in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
